3,3'-(pyridin-3-ylmethanediyl)bis(1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is a compound that features a pyridine ring connected to two indole units. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole), often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . Another common method is the electrophilic substitution reaction of indole with aldehydes or ketones, often catalyzed by acids or other reagents .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using water as a solvent and taurine as a catalyst, has been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic substitution is common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions often use acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indoline derivatives .
Wissenschaftliche Forschungsanwendungen
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) involves its interaction with molecular targets and pathways. It can bind to specific proteins and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diindolylmethane (DIM): Known for its anticancer properties and ability to regulate estrogen metabolism.
Indole-3-carbinol (I3C): Found in cruciferous vegetables and studied for its cancer-preventive effects.
Bis(indolyl)methanes (BIMs): A class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is unique due to its pyridine-indole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H17N3 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-[1H-indol-3-yl(pyridin-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H17N3/c1-3-9-20-16(7-1)18(13-24-20)22(15-6-5-11-23-12-15)19-14-25-21-10-4-2-8-17(19)21/h1-14,22,24-25H |
InChI-Schlüssel |
SPMXWAZPSFLJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.